molecular formula C14H22N4O B2763012 N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine CAS No. 2189368-22-5

N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine

Cat. No.: B2763012
CAS No.: 2189368-22-5
M. Wt: 262.357
InChI Key: UNFKTYMCOVKCPZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine is a synthetic compound of significant interest in medicinal chemistry and neuropharmacology research. Its core structure incorporates a tropane alkaloid motif, a privileged scaffold known for interacting with central nervous system targets. This compound has been identified in forensic science contexts as a designer drug with stimulant properties, often reported to be a potent synthetic cathinone analog. Researchers are actively investigating its mechanism of action, which is believed to primarily involve the inhibition of monoamine reuptake transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased extracellular levels of these neurotransmitters. Current studies focus on its pharmacological profile, receptor binding affinity, and metabolic pathways to understand its effects and potential risks. This reagent is essential for analytical purposes, including the development of reference standards for mass spectrometry and chromatography to aid in the identification of novel psychoactive substances (NPS) in public health and forensic casework. Furthermore, it serves as a critical tool in structural-activity relationship (SAR) studies aimed at elucidating the key molecular features responsible for the potency and selectivity of synthetic stimulants.

Properties

IUPAC Name

N,N-dimethyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-17(2)13-6-7-15-14(16-13)19-12-8-10-4-5-11(9-12)18(10)3/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFKTYMCOVKCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=CC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of the Tropane Core

The 8-methyl-8-azabicyclo[3.2.1]octan-3-yl group is a recurring motif in medicinal and psychoactive compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent/Functional Group Biological Activity Key References
Target Compound : N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine Pyrimidin-4-amine with N,N-dimethyl group Undocumented in provided evidence; potential CNS or receptor modulation inferred from structural analogs
N-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Pyrimidin-2-yl amine (dihydrochloride salt) Likely improved solubility due to salt form; structural analog for receptor studies
Atropine 3-Hydroxy-2-phenylpropanoate ester Anticholinergic, used in antidotes and ophthalmic applications
L-Hyoscyamine (S)-3-Hydroxy-2-phenylpropanoate ester Antispasmodic, treats gastrointestinal disorders
Fluorotropacocaine 4-Fluorobenzoate ester Psychoactive; emerging recreational drug
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dichlorobenzoate 3,5-Dichlorobenzoate ester Antifungal potential (inferred from tropane alkaloid activity)
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Ethyl acetate side chain Intermediate in synthetic chemistry; no direct bioactivity reported

Key Differences in Pharmacological Profiles

  • Tropane Esters (Atropine, Hyoscyamine): These exhibit potent anticholinergic effects by blocking muscarinic acetylcholine receptors. Their ester linkages (e.g., phenylpropanoate) are critical for receptor binding .
  • Pyrimidine-Linked Analogs: The target compound and ’s dihydrochloride derivative replace the ester with a pyrimidine ring, likely altering receptor affinity. The dimethylamino group may enhance lipophilicity, affecting blood-brain barrier penetration .
  • Psychoactive Derivatives : Fluorotropacocaine’s 4-fluorobenzoate group confers stimulant properties, highlighting how electron-withdrawing substituents modify tropane bioactivity .

Biological Activity

N,N-Dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H27N3C_{16}H_{27}N_3, with a molar mass of approximately 293.47 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

This compound is believed to interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating numerous physiological processes, and compounds that influence their activity can have profound therapeutic implications.

GPCR Interaction

Research indicates that compounds similar to N,N-dimethyl derivatives often act as agonists or antagonists at specific GPCRs, which can lead to:

  • Increased intracellular calcium levels : This is achieved through the activation of phospholipase C pathways, leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum .
  • Modulation of neurotransmitter release : By affecting synaptic transmission, these compounds can influence mood and cognitive functions.

Antidepressant Effects

Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine pathways is a common mechanism attributed to their activity.

Analgesic Properties

Research has indicated potential analgesic properties, possibly through inhibition of pain pathways mediated by GPCRs related to opioid receptors.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A study published in PubMed Central examined the effects of structurally similar compounds on depressive behaviors in rodents. The results indicated significant reductions in immobility time during forced swim tests, suggesting an antidepressant effect mediated through serotonergic pathways .
  • Analgesic Activity :
    • Another research article explored the analgesic potential of related compounds in inflammatory pain models. The findings demonstrated a reduction in pain response, supporting the hypothesis that these compounds may serve as effective analgesics .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantSerotonin reuptake inhibition
AnalgesicOpioid receptor modulation
Calcium signalingGPCR-mediated IP3 pathway activation

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction parameters influence yield?

Answer:

  • Key Route: Nucleophilic substitution between 8-methyl-8-azabicyclo[3.2.1]octan-3-ol and a halogenated pyrimidine precursor.
  • Optimized Conditions:
    • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
    • Base: Use K₂CO₃ or NaH (1.5–2.0 eq.) to deprotonate the hydroxyl group .
    • Temperature: 60–80°C for 12–24 hours achieves yields >70% .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • X-ray Crystallography: Resolves the bicyclo[3.2.1]octane and pyrimidine ring conformation (e.g., bond angles, torsion angles) .
  • NMR Spectroscopy:
    • ¹H NMR: δ 2.1–2.3 ppm (N-methyl groups), δ 4.8–5.2 ppm (oxy-methine proton) .
    • ¹³C NMR: Confirms sp³ hybridization of the bicyclo carbons (δ 50–60 ppm) .
  • HRMS: Validates molecular weight (e.g., m/z 345.1921 [M+H]⁺) .

Q. How should researchers ensure compound stability during long-term storage?

Answer:

  • Storage Conditions: Desiccate at -20°C in amber glass vials under inert gas (argon).
  • Stability Data: <5% degradation over 12 months when protected from light and humidity .

Advanced Research Questions

Q. How can contradictory biological activity data across assay systems be systematically resolved?

Answer:

  • Orthogonal Validation:
    • Binding Affinity: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
    • Cell-Based Assays: Compare results across isogenic cell lines (e.g., HEK293 vs. CHO) with controlled receptor expression .
    • Structural Dynamics: Perform molecular dynamics (MD) simulations to assess conformational-dependent activity .
  • Theoretical Alignment: Reconcile discrepancies by testing hypotheses derived from receptor-ligand interaction models .

Q. What computational approaches best model the compound’s interaction with dynamic biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with flexible side chains in the binding pocket .
  • MD Simulations:
    • Force Field: AMBER or CHARMM for accurate conformational sampling .
    • Parameters: 100-ns simulations in explicit solvent, RMSD <2 Å for stability .
  • Binding Energy Calculations: MM-PBSA/GBSA to quantify contributions from hydrophobic and electrostatic interactions .

Q. Which advanced spectroscopic methods characterize the compound’s solution-phase behavior?

Answer:

  • ROESY NMR: Identifies through-space correlations (e.g., between pyrimidine H6 and bicyclo methine protons) to confirm spatial proximity .
  • Variable-Temperature NMR: Reveals rotational barriers of the tropane ring (ΔG‡ > 10 kcal/mol) .
  • Fluorescence Spectroscopy: Time-resolved measurements (nanosecond-scale) track conformational changes in polar solvents .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address variability in pharmacological screening results?

Answer:

  • Dose-Response Curves: Use 8–10 concentration points (log-scale) to calculate EC₅₀/IC₅₀ values with Hill slope validation .
  • Positive Controls: Include reference compounds (e.g., atropine for muscarinic receptor assays) to normalize inter-assay variability .
  • Meta-Analysis: Apply mixed-effects models to aggregate data from independent studies, accounting for assay-specific variables (e.g., pH, temperature) .

Q. What strategies optimize enantioselective synthesis of chiral analogs?

Answer:

  • Chiral Catalysts: Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction during key steps (e.g., N-alkylation) .
  • Chromatographic Resolution: Chiral HPLC (Chiralpak AD-H column) with heptane/ethanol mobile phase separates enantiomers (resolution factor >1.5) .

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